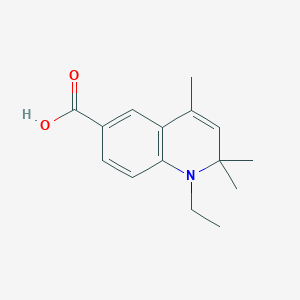
Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (EHTC) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of naphthalene and has been used in laboratory experiments to study its biochemical and physiological effects. EHTC has been found to have a wide range of applications, including the synthesis of other compounds, as well as being used as a drug target. In
Applications De Recherche Scientifique
Photoreaction and Cyclization
Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a compound related to Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, has been studied for its photoreaction with amines. This reaction, promoted through photoinduced electron transfer processes, results in the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products (Hasegawa, 1997).
Synthesis and Antioxidant Activity
The compound has been utilized in the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives. These derivatives, including ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate, exhibit significant antioxidant activity, surpassing that of ascorbic acid in some cases (Hamdy et al., 2013).
Chemoenzymatic Routes and Enantioselectivity
The compound's analogues have been used in kinetic resolution studies involving Candida antarctica Lipase B. This enzymatic route successfully resolved cyclic α-quaternary α-amino esters, demonstrating high enantioselectivity for 1-amino analogues (Li, Rantapaju, & Kanerva, 2011).
Catalytic Asymmetric Synthesis
Cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, a structurally related compound, has been synthesized and used as a chiral ligand in the catalytic reduction of ketones. This process yields secondary alcohols with high enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis (Bellucci et al., 1997).
Michael Condensation Reactivity
Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate analogues have been explored for their reactivity in Michael condensation reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in organic synthesis (Zoorob & Michael, 1977).
Enantiospecific Synthesis
Research has also focused on the enantiospecific synthesis of derivatives of Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Such studies are crucial for developing pharmaceuticals and other products that require specific enantiomers (Russell et al., 1984).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrahydronaphthalene nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, and prevent cancer cell proliferation .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities . For example, indole derivatives can affect pathways involved in inflammation, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Propriétés
IUPAC Name |
ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h7-8,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNNNCFFHCWBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCCC2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)


